molecular formula C7H4Cl2N2O2S B6602544 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2231234-21-0

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B6602544
CAS No.: 2231234-21-0
M. Wt: 251.09 g/mol
InChI Key: VYMBTMKQYIDECM-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClN2O2S It is a derivative of pyrrolopyridine, a heterocyclic compound containing both nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride functional group makes it a versatile building block for synthesizing various bioactive compounds.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance, compounds synthesized from this compound have shown activity against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Chemical Synthesis

The compound serves as an important reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules is particularly valuable for creating diverse chemical entities.

Applications in Synthesis

  • Sulfonamide Synthesis : The sulfonyl chloride can be used to produce sulfonamide derivatives, which are significant in medicinal chemistry.
  • Functionalization of Aromatic Compounds : It can act as an electrophile in reactions with nucleophiles, facilitating the introduction of functional groups into aromatic systems.

Material Science

In the field of material science, this compound is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties. Its reactive nature allows for cross-linking reactions that can improve the performance of polymeric materials.

Agrochemical Applications

The compound's reactivity also opens avenues for developing agrochemicals. Sulfonyl chlorides are known to be effective in synthesizing herbicides and pesticides.

Research Insights

Studies have shown that derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridine can be tailored to target specific biological pathways in pests or weeds, offering a potential for more selective agrochemical formulations.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistrySynthesis of bioactive compoundsAnticancer agents
Chemical SynthesisIntroduction of sulfonyl groupsSulfonamide synthesis
Material ScienceDevelopment of advanced materialsEnhanced polymers
AgrochemicalsSynthesis of herbicides and pesticidesTargeted agrochemical formulations

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
  • 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
  • 6-chloro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C7H4ClN2O2S
  • Molecular Weight : 216.65 g/mol
  • CAS Number : 2231234-21-0
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors by binding to their active sites. This interaction disrupts various signaling pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antibacterial Activity :
    • The compound has shown potential as an antibacterial agent against various strains of bacteria. In vitro studies indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Properties :
    • Research indicates that this compound may act as an inhibitor of certain cancer pathways, including those involved in cell proliferation and survival. Its sulfonyl chloride group allows for further derivatization, enhancing its potential efficacy against cancer cells.
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating dopaminergic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesNot specified
NeuroprotectiveDopaminergic neuronsNot specified

Research Insights

A study published in MDPI explored the synthesis and biological evaluation of pyrrole derivatives, including compounds similar to this compound. These derivatives exhibited promising antibacterial activity and were posited as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis with MIC values as low as 5 µM .

Another significant finding relates to the compound's potential role in cancer therapy. The sulfonyl chloride moiety is known for its reactivity, allowing for the formation of more complex molecules that can selectively target cancerous cells while sparing healthy tissue.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBTMKQYIDECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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